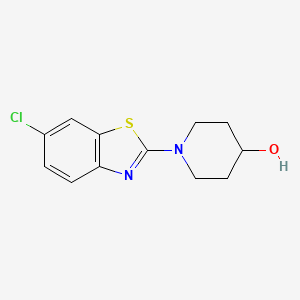![molecular formula C14H14ClN5S B12263986 4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12263986.png)
4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thienopyrimidine moiety, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include 4-chloro-7-methylthieno[3,2-d]pyrimidine and various azetidine derivatives. The key steps in the synthesis may involve:
Nucleophilic substitution reactions: to introduce the azetidine moiety.
Cyclization reactions: to form the pyrazole ring.
Functional group modifications: to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with cell surface receptors to alter signal transduction pathways.
Interacting with nucleic acids: Binding to DNA or RNA to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole include:
4-chloro-7-methylthieno[3,2-d]pyrimidine: A precursor in the synthesis of the target compound.
4-chloro-2-methylthieno[3,2-d]pyrimidine: Another derivative with similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H14ClN5S |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-7-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H14ClN5S/c1-9-7-21-13-12(9)16-8-17-14(13)19-3-10(4-19)5-20-6-11(15)2-18-20/h2,6-8,10H,3-5H2,1H3 |
Clave InChI |
KRDWMMOFGNABKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1N=CN=C2N3CC(C3)CN4C=C(C=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12263903.png)
![4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12263904.png)
![2-tert-butyl-1-[1-(2-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12263909.png)
![4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263911.png)
![2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12263920.png)
![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12263926.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B12263932.png)


![2-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B12263955.png)
![N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12263961.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12263980.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12263993.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12263994.png)
